molecular formula C25H18ClN3O3S2 B11993166 (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11993166
M. Wt: 508.0 g/mol
InChI Key: MSRVPLZKESFJQA-KGENOOAVSA-N
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Description

The compound (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of furan, pyrazole, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde to form the intermediate, which is then reacted with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde and thiosemicarbazide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one: stands out due to its complex structure, which combines multiple functional groups, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H18ClN3O3S2

Molecular Weight

508.0 g/mol

IUPAC Name

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H18ClN3O3S2/c1-15-22(24(31)29(27(15)2)18-6-4-3-5-7-18)28-23(30)21(34-25(28)33)14-19-12-13-20(32-19)16-8-10-17(26)11-9-16/h3-14H,1-2H3/b21-14+

InChI Key

MSRVPLZKESFJQA-KGENOOAVSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=S

Origin of Product

United States

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